10-[(4-ethyl-1-piperazinyl)carbonyl]-10H-phenothiazine
Overview
Description
10-[(4-ethyl-1-piperazinyl)carbonyl]-10H-phenothiazine, commonly known as thioridazine, is a phenothiazine derivative that was first synthesized in the 1950s. It was initially used as an antipsychotic medication to treat schizophrenia and other psychotic disorders. However, due to its potential side effects, it has been largely replaced by newer antipsychotic medications. Despite this, thioridazine continues to be of interest to researchers due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
Thioridazine works by blocking the action of dopamine and other neurotransmitters in the brain. It binds to dopamine receptors and prevents them from being activated, which can help to reduce symptoms of psychosis.
Biochemical and Physiological Effects:
Thioridazine has a number of biochemical and physiological effects on the body. It has been shown to increase levels of the neurotransmitter serotonin in the brain, which can help to improve mood and reduce anxiety. Thioridazine can also cause a number of side effects, including sedation, weight gain, and movement disorders.
Advantages and Limitations for Lab Experiments
Thioridazine has a number of advantages and limitations for use in lab experiments. Its unique chemical structure and mechanism of action make it a useful tool for studying the role of dopamine and other neurotransmitters in the brain. However, its potential side effects and toxicity limit its use in certain types of experiments.
Future Directions
There are a number of potential future directions for research involving thioridazine. One area of interest is its potential use as a treatment for cancer. Further studies are needed to determine the optimal dose and delivery method for thioridazine in cancer treatment. Additionally, there is ongoing research into the use of thioridazine as a potential treatment for Alzheimer's disease and other neurodegenerative disorders. Finally, there is interest in exploring the potential use of thioridazine in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
Thioridazine has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have antitumor properties, with studies demonstrating its ability to inhibit the growth of various types of cancer cells. Thioridazine has also been investigated as a potential treatment for Alzheimer's disease, with studies showing that it can improve cognitive function in animal models of the disease.
properties
IUPAC Name |
(4-ethylpiperazin-1-yl)-phenothiazin-10-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS/c1-2-20-11-13-21(14-12-20)19(23)22-15-7-3-5-9-17(15)24-18-10-6-4-8-16(18)22/h3-10H,2,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULYNIJIGMBYGMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-ethylpiperazin-1-yl)(10H-phenothiazin-10-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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